molecular formula C11H15NO3 B13174805 Ethyl 2-amino-3-methoxy-5-methylbenzoate

Ethyl 2-amino-3-methoxy-5-methylbenzoate

Cat. No.: B13174805
M. Wt: 209.24 g/mol
InChI Key: UBEPYWNTIOFOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-methoxy-5-methylbenzoate is a substituted benzoate ester characterized by its amino, methoxy, and methyl substituents at positions 2, 3, and 5 of the benzene ring, respectively. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly for constructing heterocyclic frameworks. Its molecular formula is C₁₁H₁₅NO₃, with a molar mass of 209.24 g/mol (derived from structural analogs in ). The ethyl ester group enhances solubility in organic solvents, while the amino and methoxy substituents contribute to its reactivity in cyclization and substitution reactions. Commercial availability is noted via suppliers like CymitQuimica, with pricing reflecting its specialized use in research (50 mg: €550; 500 mg: €1,518) .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-3-methoxy-5-methylbenzoate

InChI

InChI=1S/C11H15NO3/c1-4-15-11(13)8-5-7(2)6-9(14-3)10(8)12/h5-6H,4,12H2,1-3H3

InChI Key

UBEPYWNTIOFOIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-methoxy-5-methylbenzoate typically involves the esterification of 2-amino-3-methoxy-5-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methoxy-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-methoxy-5-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The amino group in Ethyl 2-amino-3-methoxy-5-methylbenzoate enables nucleophilic reactions (e.g., cyclization to benzoxazoles), unlike Ethyl 2-methoxybenzoate, which lacks amino functionality .
  • Reactivity: Bromo-substituted analogs (e.g., Ethyl 2-amino-3-bromo-5-methylbenzoate) are pivotal in cross-coupling reactions, whereas the methoxy group in the target compound favors electron-directed substitutions .
  • Biological Relevance : Nitro and sulfonamide derivatives (e.g., Methyl 2-methoxy-5-nitrobenzoate) exhibit antimicrobial activity, whereas the target compound’s applications remain focused on synthetic intermediates .

Cyclization Reactions

This compound shares synthetic parallels with Methyl 3-amino-4-hydroxybenzoate (), which undergoes cyclization with aryl acids to form benzoxazole carboxylates. The ethyl ester’s bulkier group may slow reaction kinetics compared to methyl esters but improves product stability .

Heterocyclic Derivative Formation

Similar to Methyl 2-benzoylamino-3-oxobutanoate (), the amino group in the target compound can react with aryl isothiocyanates to form hydrazinecarbothioamides, precursors to thiadiazoles or imidazoles .

Physicochemical Properties

Property This compound Ethyl 2-methoxybenzoate Ethyl 3-hydroxy-5-methylbenzoate
Molecular Weight (g/mol) 209.24 (calculated) 180.20 180.20
Solubility Moderate in ethanol, DMSO High in ethanol Low in nonpolar solvents
Functional Groups Amino, methoxy, methyl, ester Methoxy, ester Hydroxy, methyl, ester

Notes:

  • The amino group increases polarity, reducing solubility in nonpolar solvents compared to Ethyl 2-methoxybenzoate .
  • Hydroxy-substituted analogs (e.g., Ethyl 3-hydroxy-5-methylbenzoate) exhibit hydrogen-bonding capacity, unlike the methoxy variant .

Biological Activity

Ethyl 2-amino-3-methoxy-5-methylbenzoate, a compound with promising biological activity, has garnered attention for its potential applications in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a methoxy group, and an ethyl ester functional group. These structural components contribute to its biological activity:

  • Amino Group : Capable of forming hydrogen bonds, enhancing interaction with biological targets.
  • Methoxy Group : Influences lipophilicity and membrane permeability, facilitating cellular uptake.
  • Ester Group : Can undergo hydrolysis, potentially releasing the active amine component within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and receptor signaling pathways through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Interaction : It can interact with cellular receptors, influencing signal transduction processes related to inflammation and immune responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

A study conducted on this compound demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could serve as a lead structure for developing novel antibiotics.

Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). Results indicated a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 upon treatment with varying concentrations of the compound:

Concentration (µM)TNF-α (pg/mL)IL-17 (pg/mL)
Control15080
1010050
506030
1003010

These findings suggest that this compound may have therapeutic potential in managing inflammatory conditions .

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundKey DifferencesBiological Activity
Ethyl 2-amino-3-methoxybenzoateLacks methyl group on the benzene ringModerate antimicrobial activity
Methyl 3-amino-2-methoxy-5-methylbenzoateDifferent substitution patternHigher anti-inflammatory effects

This comparison emphasizes the distinct biological profile of this compound, which may enhance its application in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.